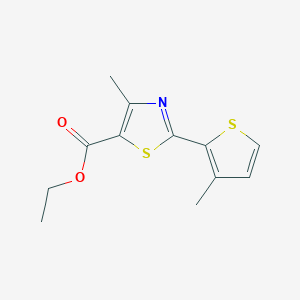
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
準備方法
The synthesis of ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
化学反応の分析
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and have similar applications in medicinal chemistry and material science.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities. The uniqueness of this compound lies in its combined thiophene and thiazole rings, which confer unique structural and functional properties
特性
分子式 |
C12H13NO2S2 |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H13NO2S2/c1-4-15-12(14)10-8(3)13-11(17-10)9-7(2)5-6-16-9/h5-6H,4H2,1-3H3 |
InChIキー |
MQYOOEBJBDDVNH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=CS2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















